3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

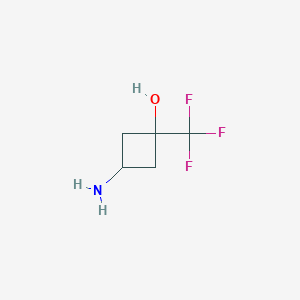

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIMGJBSUCKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-07-8, 1408278-16-9 | |

| Record name | 3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry. The trifluoromethyl and cyclobutane moieties are of significant interest in drug discovery for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. This document details established synthetic pathways, including key reaction mechanisms, step-by-step experimental protocols, and the rationale behind critical process choices. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl (CF3) group, in particular, can significantly alter a compound's metabolic stability, binding affinity, and lipophilicity.[1] When incorporated into a strained ring system like cyclobutane, the resulting scaffold offers a unique three-dimensional geometry that can serve as a bioisostere for more common structural motifs, such as phenyl or tert-butyl groups.[2][3][4]

This compound (1 ) is a particularly noteworthy building block as it combines the advantageous properties of the trifluoromethyl group with a versatile amino functional group on a cyclobutane core. This combination allows for diverse downstream chemical modifications, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates. This guide will explore the primary synthetic routes to access this important molecule.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound (1 ) can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards a key intermediate, a protected amino cyclobutanone or a related precursor, which can then be subjected to trifluoromethylation.

Two principal synthetic strategies emerge from this analysis:

-

Strategy A: Trifluoromethylation of a Pre-functionalized Cyclobutanone. This approach involves the synthesis of a cyclobutanone bearing a protected amino group or a precursor functional group at the 3-position, followed by nucleophilic trifluoromethylation.

-

Strategy B: Functional Group Interconversion on a Trifluoromethylated Cyclobutane Core. This strategy begins with a more readily available trifluoromethylated cyclobutane derivative, which is then elaborated to introduce the amino and hydroxyl functionalities.

This guide will focus on Strategy A, as it offers a more direct and modular approach to the target molecule.

Synthetic Pathway: From Cyclobutanone to the Target Molecule

The preferred synthetic route, outlined below, commences with a commercially available or readily synthesized cyclobutanone derivative and proceeds through trifluoromethylation and subsequent functional group manipulation.

Pathway Overview

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of a Protected Aminocyclobutanone

The initial step involves the preparation of a suitable N-protected 3-oxocyclobutanecarboxamide or a related aminocyclobutanone. A common and effective method is the reductive amination of 3-oxocyclobutanecarboxylic acid.[5][6]

3.2.1. Rationale for Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This one-pot procedure is often more efficient and higher yielding than alternative methods that involve the isolation of the intermediate imine. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed as they are mild enough to selectively reduce the iminium ion in the presence of the ketone.[6]

3.2.2. Experimental Protocol: Reductive Amination and Boc Protection

-

Imine Formation: To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add an equimolar amount of the desired amine (e.g., benzylamine). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding iminium intermediate.

-

Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7 by the addition of acetic acid. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Protection: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then protected, for example, as its tert-butyloxycarbonyl (Boc) derivative by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

-

Purification: The resulting N-Boc protected aminocyclobutanone is purified by flash column chromatography on silica gel.

Step 2: Nucleophilic Trifluoromethylation

The cornerstone of this synthesis is the nucleophilic addition of a trifluoromethyl group to the ketone of the protected aminocyclobutanone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most commonly used source of the trifluoromethyl nucleophile due to its stability and ease of handling.[7][8][9]

3.3.1. Mechanism of Trifluoromethylation with TMSCF3

The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion activates the TMSCF3 to form a hypervalent siliconate species, which then delivers the trifluoromethyl anion (CF3-) to the electrophilic carbonyl carbon of the cyclobutanone. The resulting trifluoromethylated alkoxide is then trapped by the trimethylsilyl group to form a silyl ether intermediate. Subsequent acidic workup cleaves the silyl ether to afford the desired tertiary alcohol.[8]

Caption: Simplified mechanism of nucleophilic trifluoromethylation using TMSCF3.

3.3.2. Experimental Protocol: Trifluoromethylation

-

Reaction Setup: A solution of the N-Boc protected aminocyclobutanone and (trifluoromethyl)trimethylsilane (TMSCF3) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: A catalytic amount of tetrabutylammonium fluoride (TBAF, typically a 1 M solution in THF) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

Work-up and Deprotection of Silyl Ether: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude silyl ether is then treated with an acid, such as hydrochloric acid in methanol, to cleave the silyl group and afford the protected this compound.

-

Purification: The product is purified by flash column chromatography.

Step 3: Deprotection of the Amino Group

The final step in the synthesis is the removal of the protecting group from the amino functionality. The choice of deprotection conditions depends on the nature of the protecting group used. For the commonly employed Boc group, acidic conditions are required.

3.4.1. Rationale for Acidic Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) are commonly used for this transformation.

3.4.2. Experimental Protocol: Boc Deprotection

-

Reaction: The N-Boc protected this compound is dissolved in a suitable solvent, such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid or a saturated solution of HCl in dioxane, is added. The reaction is stirred at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired this compound salt.[10]

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Reductive Amination & Protection | 3-Oxocyclobutanecarboxylic acid | N-Boc-3-oxocyclobutanamine | 1. Amine, NaBH3CN, MeOH, rt; 2. Boc2O, Et3N, DCM, rt | 60-75 |

| 2 | Trifluoromethylation | N-Boc-3-oxocyclobutanamine | N-Boc-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol | TMSCF3, TBAF (cat.), THF, 0 °C to rt | 70-85 |

| 3 | Deprotection | N-Boc-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol | This compound | TFA, DCM, rt or HCl/Dioxane, rt | >90 |

Conclusion

The synthesis of this compound presented in this guide provides a reliable and efficient pathway to this valuable building block. The key transformations, including reductive amination and nucleophilic trifluoromethylation, are well-established and scalable processes. The modularity of this approach allows for the synthesis of a variety of analogs by simply varying the amine used in the initial reductive amination step. This versatility, coupled with the desirable physicochemical properties imparted by the trifluoromethylcyclobutane scaffold, makes this synthetic route highly relevant to researchers in the field of medicinal chemistry and drug discovery.

References

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a fluorinated cyclobutane derivative of significant interest in medicinal chemistry. The unique structural features of this compound, particularly the presence of a trifluoromethyl group on a strained four-membered ring system, impart desirable properties for the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of these properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, while its steric bulk can provide a scaffold for specific ligand-receptor interactions.[1][2] this compound emerges as a valuable building block that combines the benefits of the CF3 group with a conformationally restricted cyclobutane core, offering a unique three-dimensional topology for exploring chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Source |

| CAS Number | 1251924-07-8 | 1408075-12-6 | [3] |

| Molecular Formula | C₅H₈F₃NO | C₅H₉ClF₃NO | [3] |

| Molecular Weight | 155.12 g/mol | 191.58 g/mol | [3] |

| Appearance | White powder (typical) | Solid | [4][5] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Not available | [3] |

| logP (calculated) | 0.4009 | Not available | [3] |

| Hydrogen Bond Donors | 2 | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | 2 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | Refrigerator | [3][5] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step sequence starting from a suitable cyclobutanone precursor. A representative synthetic approach is outlined below.

Representative Synthetic Pathway

The synthesis can be conceptualized as a two-stage process: introduction of the trifluoromethyl group and subsequent functionalization with an amino group.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Plausible Synthetic Workflow

The following protocol is a representative, conceptual workflow based on established organic chemistry principles for the synthesis of similar compounds.

Step 1: Trifluoromethylation of a Cyclobutanone Precursor (Not Shown in Diagram)

A common starting material would be a protected 3-aminocyclobutanone. The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF3).

Step 2: Reduction of the Ketone

-

Dissolve 3-(Trifluoromethyl)cyclobutan-1-one in a suitable solvent such as methanol or ethanol at 0°C.

-

Slowly add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise while maintaining the temperature. The rationale for slow addition is to control the exothermic reaction and prevent side reactions.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield 3-(Trifluoromethyl)cyclobutanol.

Step 3: Introduction of the Amino Group Precursor (Azide)

-

Dissolve the resulting alcohol in an appropriate aprotic solvent like toluene or THF.

-

Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This is a modified Mitsunobu reaction for the conversion of an alcohol to an azide. The choice of a non-nucleophilic base is critical to avoid competing elimination reactions.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to obtain 3-Azido-1-(trifluoromethyl)cyclobutanol.

Step 4: Reduction of the Azide to the Amine

-

Dissolve the azide in a solvent like methanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. The hydrogenation of an azide is a clean and efficient method for the synthesis of primary amines.

-

After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Caption: A step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from several key features:

-

Scaffold Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Vectorial Display of Substituents: The amino and hydroxyl groups are displayed in a defined spatial orientation relative to the trifluoromethyl group, allowing for the exploration of specific interactions within a binding pocket.

-

Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at the position of its attachment, potentially increasing the half-life of a drug candidate.[1]

-

Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune properties such as logP and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).

This building block can be incorporated into lead compounds to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles. For instance, the primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the tertiary alcohol can act as a hydrogen bond donor.

Safety and Handling

As with any research chemical, this compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5] The hydrochloride salt is listed with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid cyclobutane core, a metabolically robust trifluoromethyl group, and reactive functional handles provides a powerful tool for the design and synthesis of novel drug candidates with improved physicochemical and pharmacokinetic properties. As the demand for more sophisticated and effective therapeutics grows, the strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound hydrochloride, CasNo.1408075-12-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound hydrochloride | 1408075-12-6 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS 1251924-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Trifluoromethylated Cyclobutanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved potency and pharmacokinetic profiles.[1][2] When combined with the conformationally constrained cyclobutane scaffold, the resulting building blocks, such as 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, offer a unique three-dimensional architecture that is increasingly sought after in drug discovery programs.[3]

This technical guide provides a comprehensive overview of this compound, a bifunctional building block featuring a trifluoromethylated tertiary alcohol and a primary amine on a cyclobutane core. This document will delve into its chemical properties, a detailed, field-proven synthetic protocol, its reactivity, and its burgeoning role in the development of novel therapeutics.

Part 1: Physicochemical Properties and Structural Attributes

This compound is a unique molecule that combines the rigidity of a cyclobutane ring with the influential electronic effects of a trifluoromethyl group and the nucleophilicity of a primary amine. These features make it an attractive synthon for introducing a trifluoromethylated carbinol moiety into a larger molecule.

| Property | Value | Source |

| CAS Number | 1251924-07-8 | [4] |

| Molecular Formula | C₅H₈F₃NO | [4] |

| Molecular Weight | 155.12 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |

| Predicted logP | 0.4009 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine, hydroxyl, and fluorine atoms) groups, combined with a low molecular weight and a balanced lipophilicity, positions this molecule favorably within the chemical space often explored for drug-like fragments.

Part 2: Synthesis Methodology: A Diastereoselective Approach

The overall synthetic strategy involves three key stages:

-

Protection of the amino group of a 3-aminocyclobutanone precursor.

-

Nucleophilic trifluoromethylation of the ketone to form the tertiary alcohol.

-

Deprotection of the amino group to yield the final product.

This approach allows for controlled reactions and purification at each step, ensuring a high-purity final product. The diastereoselectivity of the trifluoromethylation step is a critical consideration.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Protection of 3-Aminocyclobutanone

-

Rationale: The primary amine of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent side reactions during the subsequent trifluoromethylation step. The Boc group is stable under the planned reaction conditions and can be readily removed at the final stage.

-

Procedure:

-

To a stirred suspension of 3-aminocyclobutanone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford N-Boc-3-oxocyclobutanamine as a solid.

-

Step 2: Nucleophilic Trifluoromethylation

-

Rationale: This crucial step introduces the trifluoromethyl group via nucleophilic addition to the ketone. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of the trifluoromethyl nucleophile, typically activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[6] The reaction is performed at low temperature to enhance diastereoselectivity, favoring the attack of the trifluoromethyl group from the sterically less hindered face, opposite to the Boc-amino substituent, which is expected to result in the cis-isomer as the major product.[5]

-

Procedure:

-

Dissolve N-Boc-3-oxocyclobutanamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMSCF₃ (1.5 eq) dropwise.

-

Add a solution of TBAF in THF (1.0 M, 0.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-3-hydroxy-3-(trifluoromethyl)cyclobutanamine.

-

Step 3: Deprotection of the Amino Group

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used for this transformation.

-

Procedure:

-

Dissolve N-Boc-3-hydroxy-3-(trifluoromethyl)cyclobutanamine (1.0 eq) in DCM (0.2 M) at 0 °C.

-

Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in dioxane (5 eq) dropwise.

-

Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

If TFA was used, dissolve the residue in a minimal amount of DCM and precipitate the free base by the addition of a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, dry, and concentrate. If HCl in dioxane was used, the hydrochloride salt can often be precipitated by the addition of diethyl ether.

-

The free base can be further purified by recrystallization or chromatography if necessary to yield this compound.

-

Part 3: Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on data from closely related trifluoromethylated amino alcohols.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons in the aliphatic region. The proton on the carbon bearing the amino group (CH-NH₂) would likely appear as a multiplet. The protons adjacent to the quaternary carbon bearing the -CF₃ and -OH groups will also exhibit complex splitting patterns. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will be characterized by a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF ≈ 280-290 Hz).[7] The quaternary carbon attached to the -CF₃ and -OH groups will also show a quartet, but with a smaller coupling constant (²JCF ≈ 25-30 Hz).[7] The carbons of the cyclobutane ring will appear in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group.[7] The chemical shift of this singlet will be in the typical range for trifluoromethyl groups attached to a tertiary alcohol.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ will correspond to the O-H and N-H stretching vibrations. Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations of the trifluoromethyl group.[7]

-

Mass Spectrometry: In the mass spectrum (electrospray ionization, ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 156.06.[9] Fragmentation may involve the loss of water ([M+H-H₂O]⁺ at m/z 138.05) or other characteristic cleavages of the cyclobutane ring.[9]

Part 4: Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule, and its reactivity is dictated by the primary amine and the tertiary alcohol.

-

Amine Functionality: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to form more complex structures. This allows for its incorporation into peptide backbones or for its use as a handle to attach the molecule to other scaffolds.

-

Alcohol Functionality: The tertiary alcohol is less reactive than a primary or secondary alcohol but can be functionalized, for example, through etherification under specific conditions. Its presence is often key to the desired biological activity, as it can act as a hydrogen bond donor.

Caption: Key reactions of this compound.

Role in Medicinal Chemistry

While specific patents explicitly citing CAS 1251924-07-8 are not prevalent in the public domain, the value of this structural motif is evident from the frequent appearance of similar trifluoromethylated cyclobutane and amino alcohol moieties in pharmaceutical patents. These building blocks are used to:

-

Introduce conformational rigidity: The cyclobutane ring restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[3]

-

Enhance metabolic stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.[2]

-

Modulate pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amine, influencing its ionization state at physiological pH and affecting drug-receptor interactions.

-

Serve as a bioisostere: The trifluoromethyl-carbinol group can act as a bioisostere for other functional groups, offering an alternative with improved properties.[10]

The combination of these features makes this compound a valuable building block for the synthesis of inhibitors for various enzyme classes and ligands for receptors where a specific three-dimensional orientation of functional groups is required for potent activity.

Conclusion

This compound stands at the intersection of several key trends in modern drug discovery: the use of conformationally constrained scaffolds, the strategic application of fluorine, and the modular assembly of complex molecules from functionalized building blocks. While its full potential is still being explored, the synthetic accessibility and desirable physicochemical properties of this compound make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this unique building block in the design and discovery of next-generation therapeutics.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Trifluoromethyl-SubstitutedAnalogues of 1-Aminocyclobutane-1-carboxylic Acid | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Structure elucidation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Introduction: The Significance of a Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter the basicity of nearby functional groups.[1][2] When combined with a rigid cyclobutane core, a motif known to provide unique three-dimensional diversity, the resulting structure—this compound—emerges as a valuable building block for novel therapeutics.[3][4][5][6]

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to illuminate the scientific rationale behind each analytical choice. We will explore how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques culminates in an irrefutable structural assignment, with X-ray crystallography serving as the ultimate confirmation.

I. The Integrated Analytical Workflow: A Strategy for Certainty

The logical flow of this process is visualized below.

Caption: Overall workflow for the structure elucidation of a novel compound.

II. Mass Spectrometry: Establishing the Molecular Blueprint

Core Objective: To determine the molecular weight and verify the elemental composition.

The first step in characterizing any new compound is to confirm its molecular formula. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula. For this compound (C₅H₈F₃NO), the expected monoisotopic mass is 155.0558 Da.[7]

Data Presentation: Predicted Mass Spectrometry Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₉F₃NO]⁺ | 156.06308 |

| [M+Na]⁺ | [C₅H₈F₃NNaO]⁺ | 178.04502 |

| [M+H-H₂O]⁺ | [C₅H₇F₃N]⁺ | 138.05306 |

Data sourced from PubChem predictions.[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).

-

Infusion: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the theoretical value. The observation of a mass at m/z 156.06308 with high accuracy (<5 ppm error) provides strong evidence for the C₅H₈F₃NO formula.

III. Infrared Spectroscopy: Functional Group Fingerprinting

Core Objective: To identify the key functional groups present in the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of characteristic functional groups. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For our target molecule, we expect to see distinct signals for the alcohol (O-H), amine (N-H), and trifluoromethyl (C-F) groups.

Data Presentation: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretch | ~3400 - 3200 | Broad, strong |

| Amine (N-H) | Stretch | ~3400 - 3300 (doublet) | Medium |

| Aliphatic (C-H) | Stretch | ~2960 - 2850 | Medium to strong |

| Amine (N-H) | Bend (Scissoring) | ~1650 - 1580 | Medium |

| Trifluoromethyl (C-F) | Stretch | ~1300 - 1100 | Strong, often multiple bands |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically subtract the background.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of a broad O-H band, N-H stretches, and very strong C-F absorptions would be consistent with the proposed structure.

IV. NMR Spectroscopy: The Definitive Structural Map

Core Objective: To establish the precise connectivity of all atoms and determine the relative stereochemistry.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the atomic framework.

¹H NMR Spectroscopy - Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. Due to the stereocenter at C1, the protons on the cyclobutane ring are diastereotopic, leading to a more complex spectrum than might be initially expected.

-

Expected Signals:

-

CH₂ Protons (C2/C4): These protons will appear as complex, overlapping multiplets, likely in the range of 2.0-2.8 ppm. Their diastereotopicity means each proton is unique, coupling to its geminal partner and the vicinal proton at C3.

-

CH Proton (C3): This proton, attached to the carbon bearing the amino group, will be a multiplet, likely shifted downfield to ~3.5-4.0 ppm due to the deshielding effect of the nitrogen atom.

-

NH₂ and OH Protons: These will typically appear as broad singlets that can exchange with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy - The Carbon Backbone

The ¹³C NMR spectrum shows a signal for each unique carbon atom. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (J_CF).

-

Expected Signals:

-

CF₃ Carbon: A quartet signal around 125 ppm with a large one-bond coupling constant (¹J_CF ≈ 280-290 Hz).[8]

-

C1 (Quaternary Carbon): A quartet signal around 75-80 ppm due to a two-bond coupling to the fluorine atoms (²J_CF ≈ 25-30 Hz).[8]

-

C2/C4 (CH₂ Carbons): A single signal for these equivalent carbons, expected around 30-35 ppm.

-

C3 (CH Carbon): The carbon attached to the amino group, expected around 45-50 ppm.

-

¹⁹F NMR Spectroscopy - The Fluorine Perspective

¹⁹F NMR is extremely sensitive and provides a simple confirmation of the trifluoromethyl group.[1]

-

Expected Signal:

-

A single signal (singlet) is expected, as all three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift would typically be in the range of -70 to -80 ppm relative to the CFCl₃ standard.

-

Data Presentation: Predicted NMR Assignments

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings / Multiplicity |

| C1 | - | ~75-80 | Quartet (²J_CF ≈ 25-30 Hz) |

| C2/C4-H | ~2.0-2.8 | ~30-35 | Complex Multiplets |

| C3-H | ~3.5-4.0 | ~45-50 | Multiplet |

| CF₃ | - | ~125 | Quartet (¹J_CF ≈ 280-290 Hz) |

| -OH | variable | - | Broad Singlet |

| -NH₂ | variable | - | Broad Singlet |

| ¹⁹F NMR | -70 to -80 | - | Singlet |

2D NMR - Connecting the Dots

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a clear correlation between the proton at C3 and the adjacent protons at C2 and C4, confirming the connectivity around the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It provides an unambiguous assignment of the ¹H signals for C2/C4 and C3 to their respective ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would be:

-

From the C2/C4 protons to the quaternary carbon C1 and the methine carbon C3.

-

From the C3 proton to C1, C2, and C4.

-

These correlations definitively establish the entire carbon skeleton and the placement of the substituents.

-

Caption: Key 2D NMR correlations (COSY in green, HMBC in blue) for the molecule.

Experimental Protocol: General NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer and tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

2D Spectra Acquisition: Using standard instrument pulse programs, acquire COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments can range from 30 minutes to several hours.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis and Assignment: Systematically analyze the 1D and 2D spectra to assign all signals and confirm the molecular structure.

V. X-ray Crystallography: The Unambiguous 3D Structure

Core Objective: To provide absolute, three-dimensional structural proof.

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the "gold standard" that leaves no room for doubt.[9] It provides a precise 3D map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and the relative stereochemistry (cis/trans isomers).

Studies on similar CF₃-cyclobutane structures have shown that the cyclobutane ring is often puckered and that the trifluoromethyl group frequently occupies an axial position.[3][5] X-ray analysis would definitively confirm these conformational details for the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are measured as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is processed by computer software to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions, bond lengths, and angles.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and reliability.

Conclusion

The structure elucidation of this compound is a textbook example of modern analytical chemistry. It requires a logical, multi-faceted approach where each technique provides essential and complementary information. Mass spectrometry establishes the molecular formula, IR spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. By integrating these powerful techniques, researchers can proceed with confidence, knowing the precise identity of the molecular building block they are using to create the next generation of innovative medicines.

References

- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a key building block in modern drug discovery. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the trifluoromethyl group, make this molecule a valuable scaffold for the development of novel therapeutics.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[4] The rigid, puckered conformation of the cyclobutane ring provides a defined spatial arrangement of substituents, which can be advantageous for optimizing interactions with biological targets. This compound combines these features, presenting a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its spectroscopic properties is therefore essential for its effective utilization in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the cyclobutane ring protons, the amine protons, and the hydroxyl proton. The puckered nature of the cyclobutane ring leads to different chemical environments for the axial and equatorial protons.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- (cyclobutane) | 1.8 - 2.5 | Multiplet | |

| -CH(NH₂)- (cyclobutane) | 3.0 - 3.5 | Multiplet | |

| -NH₂ | 1.5 - 3.0 (broad) | Singlet (broad) | |

| -OH | 2.0 - 4.0 (broad) | Singlet (broad) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the four carbon atoms of the cyclobutane ring and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| -C(CF₃)(OH)- | 70 - 80 | Quartet (q) | JC-F ≈ 25-35 Hz |

| -CH₂- (cyclobutane) | 30 - 40 | Singlet | |

| -CH(NH₂)- (cyclobutane) | 45 - 55 | Singlet | |

| -CF₃ | 120 - 130 | Quartet (q) | JC-F ≈ 270-290 Hz |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[9] The chemical shift will be indicative of the electronic environment of the CF₃ group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Singlet |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can affect the chemical shifts, particularly of the labile -OH and -NH₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the assignment of the -NH₂ and -OH protons, a D₂O exchange experiment can be performed. Addition of a drop of D₂O will lead to the disappearance of these signals from the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon, except for the CF₃ carbon which will be a quartet.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is typically not necessary but can be acquired to remove any long-range H-F couplings.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall connectivity of the molecule.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its O-H, N-H, C-N, C-O, and C-F bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H stretch (primary amine) | 3300 - 3500 | Medium, Two bands |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H bend (primary amine) | 1590 - 1650 | Medium |

| C-O stretch (tertiary alcohol) | 1100 - 1200 | Strong |

| C-N stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |

| C-F stretch (trifluoromethyl) | 1100 - 1350 | Strong, Multiple bands |

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining the IR spectrum is as follows:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and quickest method.[10]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Decision workflow for IR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectral Data

The molecular formula of this compound is C₅H₈F₃NO, with a monoisotopic mass of approximately 155.056 Da.

-

Molecular Ion (M⁺˙): An odd molecular weight is expected due to the presence of one nitrogen atom (the Nitrogen Rule).[11][12] The molecular ion peak at m/z 155 may be observed, though it could be weak depending on the ionization method.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): Not a primary fragmentation for this structure.

-

Loss of water (H₂O): A peak at m/z 137 ([M-18]⁺˙) is possible from the alcohol moiety.

-

Loss of ammonia (NH₃): A peak at m/z 138 ([M-17]⁺˙) could occur.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[12][13] This could lead to various fragment ions.

-

Loss of CF₃ radical (•CF₃): A significant peak at m/z 86 ([M-69]⁺) is expected.

-

Ring cleavage: Fragmentation of the cyclobutane ring can lead to a complex pattern of smaller ions.[14]

-

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile and polar compound like this, LC-MS would be a suitable choice.

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion peak.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically produce a prominent protonated molecule [M+H]⁺ (at m/z 156) or other adducts, with less fragmentation.[15][16] ESI is well-suited for LC-MS.

-

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Caption: Ionization and fragmentation logic in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound provides a clear structural fingerprint that is essential for its use in research and development. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, allows for unambiguous identification and purity assessment. The predictable spectral features, arising from the interplay of the cyclobutane scaffold and its functional groups, provide a robust analytical handle for chemists working with this important building block. This guide provides the foundational knowledge and protocols to enable scientists to confidently characterize this and related molecules, thereby accelerating the discovery of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical strategies and methodologies for determining the purity of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure the development of robust and reliable purity assessment protocols.

Introduction: The Significance of Purity in Drug Development

This compound is a structurally unique molecule incorporating a cyclobutane ring, a trifluoromethyl group, and an amino alcohol functionality. These features make it an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino alcohol moiety provides a handle for further chemical modifications and potential pharmacophoric interactions.

Given its role as a critical starting material, ensuring the purity of this compound is paramount. Impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted analytical approach to comprehensively assess the purity of this compound, encompassing chromatographic, spectroscopic, and chiral separation techniques.

Physicochemical Properties and Predicted Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₃NO | --INVALID-LINK--[1] |

| Molecular Weight | 155.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1251924-07-8 | --INVALID-LINK--[1] |

| Appearance | White to off-white powder | Inferred from supplier data |

Predicted Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a plausible synthetic pathway involves the reaction of a cyclobutanone precursor with a trifluoromethylating agent, followed by the introduction of the amino group. Based on this, potential process-related impurities may include:

-

Starting materials: Unreacted cyclobutanone precursors.

-

Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

-

By-products: Products from side reactions, such as over-alkylation or elimination.

-

Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

Forced degradation studies are also essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light[2][3].

Orthogonal Analytical Approach for Comprehensive Purity Assessment

A robust purity analysis relies on the use of multiple, orthogonal analytical techniques that provide complementary information. The following workflow outlines a comprehensive strategy for the purity assessment of this compound.

Caption: A comprehensive workflow for the purity analysis of this compound.

Chromatographic Methods for Purity and Impurity Determination

Chromatographic techniques are the cornerstone of purity analysis, providing both qualitative and quantitative information about the main component and any impurities present.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

A stability-indicating HPLC method is essential for accurately quantifying the active substance and separating it from any process-related impurities and degradation products. Given the polar nature of the amino alcohol, a reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) method would be suitable.

Expert Insight: While the molecule lacks a strong UV chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is often feasible for amino compounds[4]. For enhanced sensitivity and specificity, derivatization with a UV-active agent can be employed, though this adds complexity to the sample preparation.

Proposed HPLC-UV Method (without derivatization):

| Parameter | Condition | Rationale |

| Column | HILIC (e.g., Silica-based) | Provides good retention for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape. |

| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |

| Gradient | 95% to 50% B over 20 minutes | To elute a range of polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | UV at 205 nm | Maximizes absorbance for the amino group. |

| Injection Volume | 10 µL |

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit[5][6].

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the preferred technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials. Due to the polar and non-volatile nature of the amino alcohol, derivatization is necessary to improve its chromatographic behavior[4].

Expert Insight: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective.

Proposed GC-MS Method:

Derivatization Protocol:

-

Dry a known amount of the sample under a stream of nitrogen.

-

Add 100 µL of BSTFA and 100 µL of pyridine.

-

Heat at 70 °C for 30 minutes.

-

Inject 1 µL of the derivatized solution into the GC-MS.

| Parameter | Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A versatile, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (5 min) | A general-purpose program to separate a range of volatile compounds. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |

| Scan Range | m/z 40-500 | To capture the molecular ion and key fragments of the derivatized analyte and potential impurities. |

Mass Fragmentation: The mass spectrum of the derivatized compound is expected to show characteristic fragments resulting from the loss of methyl groups and cleavage of the cyclobutane ring. The fragmentation of cyclobutane derivatives often involves ring-opening followed by cleavage into smaller fragments[7][8].

Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose[9].

Expert Insight: The separation of enantiomers can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[10][11].

Proposed Direct Chiral HPLC Method:

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) | These are versatile CSPs for a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol with a small amount of a basic additive (e.g., diethylamine) | Normal-phase conditions often provide good enantioselectivity on polysaccharide-based CSPs. The basic additive improves peak shape for amino compounds. |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Column Temperature | 25 °C | |

| Detection | UV at 210 nm |

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques provide invaluable information about the molecular structure and can also be used for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

-

¹H NMR: Provides information about the number and environment of protons in the molecule. The spectrum is expected to show signals for the cyclobutane ring protons and the protons of the amino and hydroxyl groups.

-

¹³C NMR: Shows the number of unique carbon atoms. The trifluoromethyl group will cause a characteristic splitting of the adjacent carbon signal.

-

¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. It provides a highly sensitive and specific signal for the trifluoromethyl group. The chemical shift and the absence of other fluorine-containing signals can confirm the structure and indicate high purity[10][12][13][14][15].

Expert Insight: For quantitative ¹⁹F NMR, a known amount of an internal standard containing a fluorine atom with a distinct chemical shift should be added to the sample. This allows for the accurate determination of the analyte's concentration and purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can help to confirm the structure and identify unknown impurities[2][16].

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods[2][3][13][15]. The sample is subjected to stress conditions more severe than those encountered during routine storage.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The purity analysis of this compound requires a multi-pronged approach that combines orthogonal chromatographic and spectroscopic techniques. A well-validated, stability-indicating HPLC method is essential for assay and impurity determination, while GC-MS is crucial for controlling volatile impurities. Chiral HPLC is necessary to ensure the desired enantiomeric purity. Spectroscopic methods like NMR and MS provide definitive structural confirmation and can also contribute to purity assessment. By implementing the comprehensive analytical strategy outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important building block, thereby contributing to the development of safe and effective new medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]

- 8. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a novel small molecule of significant interest in contemporary drug discovery. The document delineates the theoretical underpinnings of its solubility based on molecular structure and physicochemical properties. A detailed, field-proven experimental protocol for determining thermodynamic solubility is provided, ensuring methodological rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and empirically validate the solubility of this compound in a range of organic solvents, a critical parameter for formulation, process chemistry, and preclinical development.

Introduction: The Significance of this compound

This compound is a structurally unique compound featuring a cyclobutyl scaffold, an amino group, a hydroxyl group, and a trifluoromethyl moiety.[1][2] This combination of functional groups imparts a distinct physicochemical profile, making it an attractive building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development.[5] Poor solubility can lead to significant challenges in drug development, affecting bioavailability and manufacturability.[6]

Theoretical Assessment of Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent.[7] The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structure of this compound presents a fascinating case of competing functionalities influencing its solubility profile.

Analysis of Functional Groups and Physicochemical Parameters

-